molecular formula C12H9BrF2O2 B6242328 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2374237-98-4

3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6242328
CAS No.: 2374237-98-4
M. Wt: 303.10 g/mol
InChI Key: KWRNYZVMTCHOJL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2,2-difluorobicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by a bicyclo[111]pentane core substituted with a 4-bromophenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.

    Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction where a bromophenyl boronic acid is coupled with a suitable bicyclo[1.1.1]pentane derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This could involve continuous flow chemistry techniques, use of more robust catalysts, and optimization of reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The bicyclo[1.1.1]pentane core can be involved in various coupling reactions, including cross-coupling and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidation typically yields carboxylates or other oxidized derivatives.

    Reduction Products: Reduction can lead to alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel materials and pharmaceuticals.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of fluorinated and brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of potential drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl group can facilitate interactions with aromatic binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(4-Methylphenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(4-Fluorophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Compared to its analogs, 3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The combination of bromine and fluorine atoms can also enhance the compound’s stability and binding properties, making it a valuable tool in various research applications.

Properties

CAS No.

2374237-98-4

Molecular Formula

C12H9BrF2O2

Molecular Weight

303.10 g/mol

IUPAC Name

3-(4-bromophenyl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C12H9BrF2O2/c13-8-3-1-7(2-4-8)10-5-11(6-10,9(16)17)12(10,14)15/h1-4H,5-6H2,(H,16,17)

InChI Key

KWRNYZVMTCHOJL-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)Br

Purity

95

Origin of Product

United States

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